molecular formula C8H15ClO B12555970 5-(Chloromethyl)-2-methylhex-5-en-3-ol CAS No. 147877-71-2

5-(Chloromethyl)-2-methylhex-5-en-3-ol

Cat. No.: B12555970
CAS No.: 147877-71-2
M. Wt: 162.66 g/mol
InChI Key: FNTMUUPRRYBARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-methylhex-5-en-3-ol is an organic compound characterized by a chloromethyl group attached to a hexenol backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methylhex-5-en-3-ol typically involves the chlorination of a precursor compound. One common method includes the reaction of 2-methylhex-5-en-3-ol with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of continuous flow processing also minimizes the handling of hazardous chemicals, making the process safer and more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methylhex-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of azides, nitriles, or amines.

Scientific Research Applications

5-(Chloromethyl)-2-methylhex-5-en-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylhex-5-en-3-ol involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-2-methoxy-benzaldehyde
  • 5-Chloromethyl-2-hydroxyl-benzaldehyde
  • 5-Chloromethylfurfural

Uniqueness

5-(Chloromethyl)-2-methylhex-5-en-3-ol is unique due to its specific structural features, such as the presence of both a chloromethyl group and a hexenol backbone. This combination allows it to participate in a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

147877-71-2

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

5-(chloromethyl)-2-methylhex-5-en-3-ol

InChI

InChI=1S/C8H15ClO/c1-6(2)8(10)4-7(3)5-9/h6,8,10H,3-5H2,1-2H3

InChI Key

FNTMUUPRRYBARO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=C)CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.